molecular formula C17H14N4O4 B14587428 N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine CAS No. 61197-98-6

N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine

Cat. No.: B14587428
CAS No.: 61197-98-6
M. Wt: 338.32 g/mol
InChI Key: HRFHOYLVYYTDHP-UHFFFAOYSA-N
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Description

N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is notable for its unique structure, which includes a nitro group and a glycine moiety, potentially contributing to its distinct pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-5-chlorobenzophenone and glycine ester hydrochloride.

    Reaction Conditions: These starting materials are reacted in dry pyridine, with the reaction mixture being heated to facilitate the formation of the benzodiazepine core.

    Intermediate Formation: The intermediate product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.

    Final Product: The final step involves the hydrolysis of the ester group to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, potentially altering its pharmacological properties.

    Substitution: The benzodiazepine core can undergo substitution reactions, particularly at the 5-phenyl position, to create various analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of halogenated benzodiazepine derivatives.

Scientific Research Applications

N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other benzodiazepine derivatives.

    Biology: The compound is studied for its potential effects on neurotransmitter systems, particularly its interaction with gamma-aminobutyric acid (GABA) receptors.

    Medicine: Research is ongoing to explore its potential as an anxiolytic, sedative, and anticonvulsant agent.

    Industry: It may be used in the development of new pharmaceuticals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA receptors. By enhancing GABA binding activity, the compound promotes somnolence, muscle relaxation, and a decrease in anxiety. This interaction is crucial for its potential therapeutic effects in treating anxiety, insomnia, and seizures.

Comparison with Similar Compounds

Similar Compounds

    Nitrazepam: A benzodiazepine with similar sedative and anxiolytic properties.

    Diazepam: Another well-known benzodiazepine used for its muscle relaxant and anticonvulsant effects.

    Nimetazepam: Shares structural similarities and pharmacological properties with N-(7-Nitro-5-phenyl-3H-1,4-benzodiazepin-2-yl)glycine.

Uniqueness

This compound is unique due to the presence of the glycine moiety, which may contribute to its distinct pharmacokinetic and pharmacodynamic profile. This structural feature sets it apart from other benzodiazepines and may offer advantages in terms of efficacy and safety.

Properties

CAS No.

61197-98-6

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

2-[(7-nitro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-ylidene)amino]acetic acid

InChI

InChI=1S/C17H14N4O4/c22-16(23)10-18-15-9-19-17(11-4-2-1-3-5-11)13-8-12(21(24)25)6-7-14(13)20-15/h1-8H,9-10H2,(H,18,20)(H,22,23)

InChI Key

HRFHOYLVYYTDHP-UHFFFAOYSA-N

Canonical SMILES

C1C(=NCC(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3

Origin of Product

United States

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